methyl 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow chemistry can help in scaling up the production while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(3-(difluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H9F3N2O2 |
---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
methyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11(18)10-6-9(16-17-10)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3,(H,16,17) |
InChI Key |
WSRMRQLBWUJJND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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